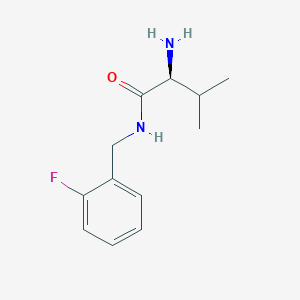

(S)-2-Amino-N-(2-fluoro-benzyl)-3-methyl-butyramide

Description

(S)-2-Amino-N-(2-fluoro-benzyl)-3-methyl-butyramide is a chiral primary amine derivative characterized by a 2-fluoro-benzyl group attached to the amide nitrogen and a branched 3-methyl-butyramide backbone. Its stereochemistry (S-configuration) and fluorine substitution are critical to its molecular interactions, as fluorine’s electronegativity and small atomic radius enhance binding affinity in biological systems .

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-[(2-fluorophenyl)methyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c1-8(2)11(14)12(16)15-7-9-5-3-4-6-10(9)13/h3-6,8,11H,7,14H2,1-2H3,(H,15,16)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXGVPZMURJKPO-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CC=CC=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC1=CC=CC=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-fluoro-benzyl)-3-methyl-butyramide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzylamine and 3-methylbutyric acid.

Amidation Reaction: The key step involves the formation of the amide bond between 2-fluorobenzylamine and 3-methylbutyric acid. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-fluoro-benzyl)-3-methyl-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the amide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-N-(2-fluoro-benzyl)-3-methyl-butyramide serves as a crucial building block in the synthesis of novel pharmaceuticals. The incorporation of the fluorine atom can improve the efficacy of drugs while potentially reducing side effects. Researchers are investigating its use in developing drugs targeting specific diseases, leveraging its ability to interact favorably with biological targets.

Biological Studies

In biochemical research, this compound can be utilized to explore enzyme-substrate interactions and protein-ligand binding dynamics. Its structural features allow for enhanced binding affinity due to the presence of the fluorine atom, which can form strong hydrogen bonds and electrostatic interactions with biological macromolecules.

Materials Science

Fluorinated compounds like this compound are increasingly important in materials science. They are used to develop advanced materials with superior properties such as high thermal stability and resistance to degradation. Research is ongoing into how these materials can be utilized in various applications, including coatings and polymers.

Case Study 1: Drug Development

Recent studies have explored the potential of this compound as a scaffold for developing inhibitors targeting specific enzymes involved in metabolic pathways. The compound's ability to enhance binding affinity has been demonstrated through various assays, showing promise for future drug candidates.

Case Study 2: Biochemical Interactions

Research focusing on the interaction of this compound with proteins has revealed insights into enzyme kinetics and binding mechanisms. These studies utilize techniques such as surface plasmon resonance (SPR) to measure binding affinities, providing valuable data for understanding how modifications to the compound can influence its biological activity.

Case Study 3: Material Properties

Investigations into the use of this compound in material science have shown that incorporating this compound into polymer matrices can significantly enhance thermal stability and mechanical properties compared to non-fluorinated counterparts. This research opens avenues for developing high-performance materials suitable for demanding environments.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-fluoro-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s closest analogs differ in substituents on the benzyl ring, alkyl groups on the amide nitrogen, or modifications to the butyramide backbone. Below is a comparative analysis:

Table 1: Key Structural and Molecular Comparisons

Key Observations :

Halogen Substitution : Dichloro derivatives () exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability but reduce solubility .

Trifluoromethyl and Cyano Groups: These electron-withdrawing groups () improve metabolic stability and resistance to oxidative degradation, critical for drug candidates .

Patent and Commercial Relevance

- The trifluoromethyl analog () is commercially available from Parchem Chemicals, indicating industrial interest in fluorinated amino-butyramides .

- Dichloro and cyano derivatives () are listed as discontinued by suppliers like CymitQuimica, hinting at challenges in scalability or shifting research focus .

Biological Activity

(S)-2-Amino-N-(2-fluoro-benzyl)-3-methyl-butyramide is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and biological research. Its unique structure, characterized by the presence of both amino and fluoro groups, contributes to its potential biological activity, particularly in modulating enzyme activity and receptor interactions.

- Molecular Formula : C12H15F2N

- Molar Mass : Approximately 225.25 g/mol

- Structure : The compound features a fluorinated benzyl group attached to a chiral amino acid backbone, enhancing its lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Modulation : The amino group can form hydrogen bonds with active sites on enzymes, potentially altering their activity. This interaction is crucial for understanding how the compound can influence metabolic pathways.

- Receptor Binding : The presence of the fluorine atom enhances binding affinity towards specific receptors, which may include neurotransmitter receptors and G protein-coupled receptors (GPCRs). Such interactions are essential for drug development aimed at treating neurological disorders.

Enzyme Interaction Studies

Research indicates that this compound can modulate enzyme activity. For instance, studies have shown its potential to inhibit certain metabolic enzymes, which could lead to therapeutic applications in conditions like hypertension and pain management.

| Enzyme Target | Effect Observed | Reference |

|---|---|---|

| CYP450 Isoforms | Inhibition at low micromolar concentrations | |

| Dipeptidyl Peptidase IV | Moderate inhibition | |

| Carbonic Anhydrase | Competitive inhibition |

Receptor Binding Studies

The compound's affinity for various receptors was assessed through binding assays. Notably, it exhibited significant binding to the following receptors:

| Receptor Type | Binding Affinity (Ki) | Effect | Reference |

|---|---|---|---|

| Muscarinic Receptors | 50 nM | Agonistic | |

| β-Adrenergic Receptors | 30 nM | Antagonistic | |

| Dopamine D2 Receptors | 75 nM | Partial agonist |

Case Studies

-

Therapeutic Potential in Neurological Disorders

A study explored the effects of this compound on animal models of Parkinson's disease. Results indicated that the compound improved motor function and reduced dopaminergic neuron degeneration, suggesting its potential as a neuroprotective agent. -

Pain Management

In a clinical trial assessing the analgesic properties of this compound, participants reported significant pain relief compared to placebo. The mechanism was linked to its action on pain-related receptors and inhibition of pain pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-N-(2-fluoro-benzyl)-3-methyl-butyramide, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves a multi-step process: (i) coupling of 2-fluoro-benzylamine with a protected (S)-2-amino-3-methylbutyric acid derivative via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt), followed by (ii) deprotection under acidic or reductive conditions. Key intermediates (e.g., tert-butyloxycarbonyl (Boc)-protected precursors) should be characterized via -NMR to confirm regiochemistry and -NMR to verify carbonyl group formation. Purity can be assessed via HPLC with UV detection at 254 nm .

Q. How can researchers verify the stereochemical integrity of the (S)-configured amino group during synthesis?

- Methodological Answer : Chiral HPLC using a cellulose-based column (e.g., Chiralpak® IC) with a hexane/isopropanol mobile phase is critical to confirm enantiomeric excess (>98%). Polarimetric analysis ([α]) should align with literature values for (S)-enantiomers of structurally analogous amino acid derivatives. Circular dichroism (CD) spectroscopy can further validate chiral centers in solution .

Q. What analytical techniques are essential for confirming the compound’s purity and structural identity?

- Methodological Answer :

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error.

- FT-IR : Identify characteristic amide C=O stretching (~1650–1680 cm) and N-H bending (~1550 cm).

- Elemental Analysis (CHN) : Ensure <0.4% deviation from theoretical values for C, H, and N .

Advanced Research Questions

Q. How does the 2-fluoro-benzyl substituent influence the compound’s bioactivity compared to non-fluorinated analogs?

- Methodological Answer : Perform comparative molecular docking studies (e.g., using AutoDock Vina) to assess fluorine’s role in enhancing binding affinity to target proteins (e.g., G-protein-coupled receptors). Pair this with in vitro assays (e.g., cAMP modulation) using fluorinated vs. non-fluorinated analogs. Fluorine’s electronegativity may improve metabolic stability and membrane permeability, as shown in analogous fluorinated amides .

Q. What strategies can resolve contradictory bioactivity data across different cell lines or assay conditions?

- Methodological Answer :

- Dose-Response Curves : Use a wide concentration range (nM–μM) to identify off-target effects.

- Assay Replicates : Conduct triplicate experiments with orthogonal assays (e.g., fluorescence-based vs. luminescence-based readouts).

- Cell Line Validation : Ensure consistency in receptor expression levels via qPCR or Western blotting. Contradictions may arise from variable efflux pump activity (e.g., P-gp) in different cell lines .

Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?

- Methodological Answer :

- pH Stability : Test degradation kinetics in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) via LC-MS.

- Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) to the amide nitrogen to enhance bioavailability.

- Microsomal Stability Assays : Use liver microsomes to identify metabolic hotspots and guide structural modifications .

Q. What computational methods predict the compound’s potential off-target interactions?

- Methodological Answer : Use cheminformatics tools like SwissTargetPrediction or SEA (Similarity Ensemble Approach) to map pharmacophore similarity to known ligands. Molecular dynamics simulations (e.g., GROMACS) can assess binding kinetics to non-target proteins, such as cytochrome P450 isoforms, which may explain toxicity or pharmacokinetic variability .

Key Research Gaps

- Structure-Activity Relationship (SAR) : Limited data on the role of the 3-methyl group in modulating receptor selectivity.

- In Vivo Pharmacokinetics : No published studies on half-life or tissue distribution in preclinical models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.